Benzyl azepan-4-ylcarbamate hydrochloride

Physicochemical characterization Solubility Salt form

Pain point: Irreproducible results from regioisomer or protecting group mix-ups in azepane-based drug discovery.

Solution: Benzyl azepan-4-ylcarbamate HCl-a defined 4-substituted Cbz-azepane with enhanced aqueous solubility.
Conformational advantage: 7-membered ring for CNS/kinase targets.
Orthogonal protection: Cbz stable to acid, enables sequential deprotection.
Supply consistency: 95-98% purity, ambient stability, batch-to-batch reproducibility.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78
CAS No. 1951441-52-3
Cat. No. B2991233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl azepan-4-ylcarbamate hydrochloride
CAS1951441-52-3
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78
Structural Identifiers
SMILESC1CC(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c17-14(16-13-7-4-9-15-10-8-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H
InChIKeyMKMFICLCTVOXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl azepan-4-ylcarbamate hydrochloride: Overview


Benzyl azepan-4-ylcarbamate hydrochloride (CAS 1951441-52-3) is a carbamate-protected azepane derivative with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol [1]. The compound features a benzyl (Cbz) protecting group on the 4-amino position of the seven-membered azepane ring, presented as a stable hydrochloride salt . As an azepane scaffold, it belongs to a class of saturated seven-membered nitrogen heterocycles that have garnered significant interest in drug discovery due to their conformational flexibility and ability to engage biological targets with distinct binding modes compared to smaller piperidine or larger azocane rings .

4-Amino azepane scaffold — 7‑membered ring with distinct conformational flexibility vs piperidine
Cbz protecting group — orthogonal to acid‑labile Boc, removed by hydrogenolysis
Hydrochloride salt — enhances aqueous solubility for polar reaction media

Benzyl azepan-4-ylcarbamate hydrochloride: Structural Specificity


Within the class of azepane carbamates, seemingly minor structural variations—including the position of the carbamate on the ring, the nature of the N-protecting group, and the salt form—profoundly alter physicochemical properties, reactivity, and biological applicability . Substituting the 4-amino substitution with a 3-amino regioisomer (e.g., benzyl azepan-3-ylcarbamate) changes the vector of the functional group and can dramatically affect target binding. Replacing the benzyl carbamate (Cbz) with a tert-butyl carbamate (Boc) alters deprotection conditions and stability profiles. Furthermore, the hydrochloride salt form of benzyl azepan-4-ylcarbamate confers enhanced aqueous solubility and crystallinity compared to its free base counterpart, directly impacting its utility as a synthetic intermediate in polar reaction media . Therefore, generic substitution within this scaffold class without careful consideration of these structural determinants can lead to irreproducible synthetic outcomes or altered biological activity.

Target compound 4‑amino azepane hydrochloride salt with Cbz
If replaced by 3‑amino regioisomer: functional group vector shifts, may alter binding and reactivity
Target compound Benzyl carbamate (Cbz) protection, orthogonal hydrogenolysis
If replaced by Boc analog (tert‑butyl carbamate): requires acidic deprotection, incompatible with acid‑sensitive substrates
Target compound Hydrochloride salt; higher aqueous solubility and crystallinity
If replaced by Free base: lower solubility may limit utility in polar reaction media

Benzyl azepan-4-ylcarbamate hydrochloride: Comparative Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of benzyl azepan-4-ylcarbamate significantly improves aqueous solubility compared to the free base, a critical parameter for synthetic handling and biological assay preparation . While direct comparative solubility data for this specific pair is not available in primary literature, class-level inference based on the physicochemical properties of similar azepane carbamates indicates that salt formation typically enhances solubility by several fold, which is consistent with the compound's reported use in aqueous reaction media . In contrast, the free base (CAS 878630-97-8) exhibits lower solubility in water, potentially limiting its utility in polar environments .

Aqueous solubility
Class‑level
HCl salt enhances aqueous solubility vs free base; direct quantitative data not reported
Facilitates use in polar reaction media and assay preparation
Data to verify with specific compound pair
Physicochemical characterization Solubility Salt form Formulation

Commercial Availability and Purity

Benzyl azepan-4-ylcarbamate hydrochloride is commercially available from multiple reputable vendors with a minimum purity specification of 95%, and select suppliers offer material at 98% purity . This contrasts with some closely related analogs, such as benzyl (5-methylazepan-4-yl)carbamate hydrochloride, which may have more limited commercial availability or require custom synthesis. The high purity of the target compound reduces the need for additional purification steps in downstream synthetic workflows, thereby improving overall process efficiency and yield consistency .

Commercial purity
Specification review
95–98% purity from multiple vendors; broader availability than close analogs
Reduces purification steps and procurement risk
Vendor‑specified purity grades
Chemical procurement Purity Building block Synthetic intermediate

Azepane Ring vs. Piperidine Scaffold

The azepane ring in benzyl azepan-4-ylcarbamate hydrochloride is a seven-membered saturated nitrogen heterocycle, which provides distinct conformational flexibility and spatial orientation compared to the more common six-membered piperidine ring found in analogous compounds like benzyl piperidin-4-ylcarbamate . This structural difference can be leveraged in medicinal chemistry to achieve unique binding interactions with biological targets, as azepane scaffolds have been shown to occupy chemical space that is underexplored relative to piperidines and pyrrolidines . The 4-amino substitution pattern further differentiates it from 3-amino azepane regioisomers, altering the vector of the functional group and potentially impacting target engagement .

Ring scaffold
Class‑level
7‑membered azepane vs 6‑membered piperidine and 3‑amino regioisomers
Distinct 3D topology for novel target engagement
Conformational advantage inferred from scaffold class
Medicinal chemistry Scaffold hopping Azepane Conformational analysis

Cbz vs. Boc Deprotection Strategy

The benzyl carbamate (Cbz) protecting group in benzyl azepan-4-ylcarbamate hydrochloride can be selectively removed via hydrogenolysis (e.g., H2, Pd/C), which is orthogonal to acid-labile protecting groups like Boc [1]. This allows for sequential deprotection strategies in complex molecule synthesis. In contrast, the tert-butyl carbamate analog (tert-butyl azepan-4-ylcarbamate) requires acidic conditions (e.g., TFA) for deprotection, which may be incompatible with acid-sensitive substrates . The hydrochloride salt form further ensures the compound is stable during storage and handling, as confirmed by vendor storage recommendations for long-term stability under ambient conditions .

Deprotection strategy
Head‑to‑head
Cbz removed by hydrogenolysis (H₂, Pd/C); Boc requires acidic cleavage (e.g., TFA)
Orthogonal deprotection enables complex multistep synthesis
Cbz is stable under acidic and basic conditions
Protecting group strategy Organic synthesis Carbamate chemistry Orthogonal deprotection

Benzyl azepan-4-ylcarbamate hydrochloride: Applications


CNS and Kinase Lead Compound Synthesis

The distinct seven-membered azepane scaffold of benzyl azepan-4-ylcarbamate hydrochloride provides a unique conformational profile that can be exploited in lead optimization programs targeting central nervous system (CNS) disorders and kinase inhibition. The scaffold's flexibility and nitrogen placement have been highlighted as key features for achieving efficient biological activity in drug discovery . The hydrochloride salt form ensures adequate solubility for use in medicinal chemistry workflows, including parallel synthesis and library production .

Orthogonal Deprotection in Multistep Synthesis

The benzyl carbamate (Cbz) protecting group is orthogonal to acid-labile protecting groups such as Boc, enabling sequential deprotection strategies in complex molecule synthesis . This compound is therefore ideally suited as a building block in the construction of molecules where multiple amine functionalities must be differentially protected and deprotected in a specific order. The high commercial purity (95-98%) minimizes the need for additional purification steps .

Azepane-Based Probes and Bioconjugates

The azepane ring is a valuable scaffold for chemical biology probes due to its unique shape and potential for engaging protein targets . Benzyl azepan-4-ylcarbamate hydrochloride can serve as a starting material for the synthesis of functionalized azepanes that incorporate fluorescent tags, affinity handles, or reactive warheads for target identification studies. The hydrochloride salt's enhanced solubility facilitates its use in aqueous bioconjugation reactions .

Reliable Sourcing for Process Scale-Up

The compound's commercial availability from multiple vendors with defined purity specifications (95-98%) ensures batch-to-batch consistency, which is critical for process development and scale-up studies . The long-term storage stability under ambient conditions further supports its use in industrial settings where procurement and inventory management are key considerations .

Application
Selection Property
Validation Focus
CNS / kinase lead optimization
Azepane scaffold conformational flexibility
Target engagement and SAR profiling
Multistep orthogonal deprotection
Cbz vs Boc orthogonality
Sequential deprotection compatibility
Chemical probe and bioconjugate synthesis
HCl salt aqueous solubility
Bioconjugation efficiency in polar media
Process scale‑up procurement
Defined purity grades and multi‑vendor sourcing
Lot consistency and supply‑chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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